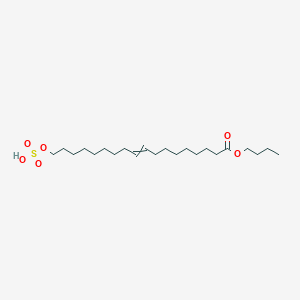

Butyl 18-sulfooxyoctadec-9-enoate

Description

Properties

CAS No. |

38621-44-2 |

|---|---|

Molecular Formula |

C22H42O6S |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

butyl (E)-18-sulfooxyoctadec-9-enoate |

InChI |

InChI=1S/C22H42O6S/c1-2-3-20-27-22(23)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21-28-29(24,25)26/h4-5H,2-3,6-21H2,1H3,(H,24,25,26)/b5-4+ |

InChI Key |

DCFGGGCMICWSJX-SNAWJCMRSA-N |

SMILES |

CCCCOC(=O)CCCCCCCC=CCCCCCCCCOS(=O)(=O)O |

Isomeric SMILES |

CCCCOC(=O)CCCCCCC/C=C/CCCCCCCCOS(=O)(=O)O |

Canonical SMILES |

CCCCOC(=O)CCCCCCCC=CCCCCCCCCOS(=O)(=O)O |

Other CAS No. |

38621-44-2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations of Butyl 18 Sulfooxyoctadec 9 Enoate

Elaboration of Advanced Synthetic Routes to Butyl 18-sulfooxyoctadec-9-enoate

The construction of Butyl 18-sulfooxyoctadec-9-enoate is predicated on the sequential formation of an ester linkage and the introduction of a sulfate (B86663) group onto a C18 hydroxy-unsaturated fatty acid backbone. The primary precursor for this synthesis is (Z)-18-hydroxyoctadec-9-enoic acid, also known as 18-hydroxyoleic acid. nih.govnih.govebi.ac.uk

Optimized Esterification and Regioselective Sulfonation Protocols

Esterification: The initial step involves the esterification of (Z)-18-hydroxyoctadec-9-enoic acid with 1-butanol. Several methodologies can be employed to achieve high conversion rates while preserving the integrity of the hydroxyl group and the internal double bond.

Fischer Esterification: The classical approach involves reacting the carboxylic acid with an excess of 1-butanol under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid). masterorganicchemistry.comache.org.rs To drive the equilibrium towards the product, continuous removal of water is essential, which can be accomplished using a Dean-Stark apparatus. While effective, this method can sometimes lead to side reactions at the double bond or etherification of the terminal hydroxyl group under harsh conditions. researchgate.net

Lipase-Catalyzed Esterification: Enzymatic methods offer a milder and more selective alternative. nih.gov Lipases, such as those from Candida antarctica (Novozym 435) or Rhizomucor miehei, can catalyze the esterification with high efficiency under non-aqueous conditions. nih.govresearchgate.net This biocatalytic approach avoids harsh acidic conditions, thus preventing isomerization of the double bond and other side reactions. The substrate selectivity of various lipases has been studied for the esterification of oleic acid with n-butanol, providing a basis for selecting an appropriate enzyme. nih.govresearchgate.net

Table 1: Comparison of Esterification Methods for Butyl (Z)-18-hydroxyoctadec-9-enoate Synthesis Data is representative of typical conditions for long-chain fatty acid esterification.

| Method | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ or TsOH | Excess 1-Butanol (reactant and solvent) | 80-120 | 85-95 | masterorganicchemistry.comache.org.rs |

| Lipase-Catalyzed Esterification | Immobilized Lipase (e.g., Novozym 435) | Hexane or Solvent-free | 40-60 | >95 | nih.govresearchgate.net |

Regioselective Sulfonation: Following the synthesis of Butyl (Z)-18-hydroxyoctadec-9-enoate, the terminal hydroxyl group must be selectively sulfonated. This transformation is challenging due to the presence of the reactive double bond. Common sulfating agents like sulfur trioxide (SO₃) can react with the alkene. epo.org Therefore, methods that favor reaction with the primary alcohol are required.

Sulfur Trioxide Complexes: Utilizing complexes of sulfur trioxide with reagents like dioxane or amines (e.g., trimethylamine, pyridine) can moderate the reactivity of SO₃, allowing for selective sulfation of the alcohol over the alkene. google.comjst.go.jp The reaction is typically performed at low temperatures in an inert solvent.

Chlorosulfonic Acid: While highly reactive, chlorosulfonic acid can be used for the sulfation of alcohols. Careful control of reaction conditions, such as low temperature and the use of a non-reactive solvent, is crucial to minimize side reactions with the double bond. google.com

Trans-sulfation: An alternative approach involves reacting the hydroxy ester with a pre-formed ether sulfate, such as sodium methoxyethyl sulfate, in the presence of an acid catalyst. This method proceeds under mild conditions and shows high selectivity for the hydroxyl group, with minimal attack on the unsaturated linkage. google.com

Exploration of Chemo- and Stereoselective Synthesis Strategies for Related Sulfooxyoctadecenoates

The synthesis of related sulfooxyoctadecenoates can involve modifications at the double bond or the introduction of stereocenters. For instance, ricinoleic acid, an (R)-12-hydroxy isomer of 18-hydroxyoleic acid, is a readily available starting material from castor oil. nih.govnih.gov The synthesis of Butyl 12-sulfooxyoctadec-9-enoate from ricinoleic acid would follow similar esterification and sulfonation steps, yielding a chiral product.

Chemo- and stereoselective reactions can be applied to the double bond of the parent hydroxy fatty acid before or after esterification and sulfonation.

Epoxidation: The double bond can be selectively epoxidized using peroxy acids. Subsequent ring-opening reactions can introduce various functional groups with defined stereochemistry. nih.gov

Hydroxylation: Dihydroxylation of the double bond using reagents like osmium tetroxide or through epoxidation followed by hydrolysis can yield diol derivatives. nih.gov

Hydroformylation: Selective hydroformylation can introduce a formyl group at either C9 or C10, which can be further transformed into other functional groups. mdpi.com

These strategies allow for the creation of a diverse library of sulfooxyoctadecenoates with varied functionalities and stereochemistries for research and development purposes. researchgate.net

Integration of Sustainable and Green Chemistry Principles in Butyl 18-sulfooxyoctadec-9-enoate Synthesis

Adopting green chemistry principles is crucial for the sustainable production of specialty chemicals. rsc.org

Renewable Feedstocks: The precursor, (Z)-18-hydroxyoctadec-9-enoic acid, can be derived from plant sources or through biotechnological routes, positioning it as a renewable raw material. ebi.ac.uk For example, ω-hydroxylation of oleic acid can be achieved using engineered microorganisms. nih.gov

Biocatalysis: As mentioned, the use of lipases for the esterification step is a prime example of green chemistry. nih.gov It avoids harsh reagents, reduces energy consumption by operating at lower temperatures, and often leads to higher selectivity and yield. Similarly, enzymatic sulfation using sulfotransferases presents a potential green alternative to traditional chemical methods, operating under mild, aqueous conditions. scilit.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Solvent-free reaction conditions for esterification, for example, improve atom economy. mdpi.com

Comprehensive Derivatization Studies of Butyl 18-sulfooxyoctadec-9-enoate

The functional groups present in Butyl 18-sulfooxyoctadec-9-enoate—the ester, the double bond, and the sulfate—offer multiple sites for chemical modification to generate novel analogs and conjugates.

Investigating Functional Group Modifications and Analog Synthesis for Research Purposes

The synthesis of analogs allows for the systematic study of structure-activity relationships.

Modification of the Ester Group: Transesterification of the butyl ester with other alcohols (e.g., long-chain alcohols, polyols) can be achieved under either acid/base catalysis or enzymatic conditions to produce a range of esters with different physical properties.

Reactions at the Double Bond: The internal alkene is a versatile handle for functionalization. Reactions such as hydrogenation would yield the saturated analog, Butyl 18-sulfooxyoctadecanoate. Epoxidation, dihydroxylation, or oxidative cleavage can introduce new oxygen-containing functionalities. mdpi.com

Substitution of the Sulfate Group: The sulfate can be viewed as a good leaving group in certain contexts, allowing for nucleophilic substitution reactions, although this can be challenging. Alternatively, the precursor alcohol, Butyl (Z)-18-hydroxyoctadec-9-enoate, can be used to synthesize other derivatives like phosphates, phosphonates, or ether-linked structures.

Table 2: Potential Functional Group Modifications of Butyl 18-sulfooxyoctadec-9-enoate Backbone

| Functional Group | Reaction Type | Potential Product | Reference Concept |

|---|---|---|---|

| Ester | Transesterification | Methyl, Ethyl, or Long-chain Esters | nih.gov |

| Double Bond | Hydrogenation | Saturated C18 Chain | mdpi.com |

| Double Bond | Epoxidation | 9,10-Epoxide Derivative | nih.gov |

| Hydroxyl (Precursor) | Etherification | 18-Alkoxy Derivative | nih.gov |

Design and Synthesis of Novel Butyl 18-sulfooxyoctadec-9-enoate Conjugates and Adducts

Conjugation of the molecule to other chemical entities can impart new properties or functionalities.

Thiol-Ene "Click" Chemistry: The double bond is amenable to radical-mediated thiol-ene reactions. This allows for the covalent attachment of thiol-containing molecules, such as peptides, carbohydrates, or fluorescent probes, under mild conditions.

Ester and Amide Conjugates: The precursor acid, (Z)-18-hydroxyoctadec-9-enoic acid, can be conjugated to various molecules containing hydroxyl or amine groups to form ester or amide linkages, respectively. For instance, conjugation with anticancer drugs has been explored for other hydroxylated fatty acids to create self-assembling nanoparticles for drug delivery.

Polymerizable Derivatives: The precursor alcohol, Butyl (Z)-18-hydroxyoctadec-9-enoate, can be esterified with polymerizable acids like acrylic or methacrylic acid to create monomers for the synthesis of functional polymers and materials.

These derivatization strategies highlight the versatility of Butyl 18-sulfooxyoctadec-9-enoate and its precursors as platforms for developing a wide array of new chemical entities for materials science and biomedical research.

Exploration of Catalytic Approaches in Butyl 18-sulfooxyoctadec-9-enoate Chemistry

The synthesis and chemical transformations of Butyl 18-sulfooxyoctadec-9-enoate inherently involve catalytic methodologies to enhance reaction rates, improve selectivity, and optimize product yields. While specific research on catalytic approaches for this particular compound is not extensively documented, the broader field of fatty acid ester sulfonation provides significant insights into the viable catalytic pathways. These approaches can be broadly categorized into the catalysis of the initial esterification of oleic acid with butanol and the subsequent sulfation of the terminal hydroxyl group.

The formation of the butyl ester from oleic acid is a critical precursor step. Acid catalysts are predominantly employed for this esterification process. Both homogeneous and heterogeneous acid catalysts have demonstrated efficacy in the esterification of fatty acids. researchgate.net

Homogeneous catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid, are widely used due to their high catalytic activity. mdpi.comtaylorandfrancis.com For instance, sulfuric acid has been effectively used to catalyze the esterification of free fatty acids in various feedstocks. researchgate.net The reaction rate is influenced by factors such as the alcohol-to-oil molar ratio, reaction temperature, and catalyst concentration. researchgate.net While efficient, homogeneous catalysts often present challenges in product separation and catalyst recycling, contributing to corrosion and environmental concerns. mdpi.com

Heterogeneous solid acid catalysts offer a promising alternative, mitigating the issues associated with homogeneous systems. These catalysts are easily separated from the reaction mixture, are often reusable, and can be less corrosive. mdpi.com Examples of solid acid catalysts investigated for fatty acid esterification include sulfated metal oxides, such as sulfated zirconia and sulfated iron oxide. researchgate.net Sulfated zirconia, for example, has been shown to be a robust superacid catalyst for the esterification of fatty acids with various alcohols, demonstrating high activity and stability. The performance of these catalysts is attributed to their strong acid sites and large pore sizes.

The subsequent sulfation of the terminal hydroxyl group of the butyl oleate (B1233923) precursor to yield Butyl 18-sulfooxyoctadec-9-enoate can be achieved through various sulfating agents, often in the presence of a catalyst or promoter. Gaseous sulfur trioxide (SO₃) is a common reagent for the sulfonation of unsaturated fatty acid esters. google.com This process is typically followed by neutralization and hydrolysis with an aqueous base to yield the final sulfated product. google.com The degree of sulfonation is a critical parameter and can be controlled by the molar ratio of the sulfating agent to the olefinic double bonds and the reaction temperature. google.com

The table below summarizes findings from studies on the catalytic esterification of oleic acid, a key step in the synthesis of the precursor for Butyl 18-sulfooxyoctadec-9-enoate.

| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Catalyst Loading (wt%) | Reaction Time (h) | Conversion (%) |

| Sulfated Zirconia | Oleic Acid, Various Alcohols | - | - | - | 10 | Full Conversion |

| Sulfuric Acid-Synthesized Sulfated Iron Oxide | Oleic Acid, Methanol | 15:1 | 120 | 5 | 4 | 100 |

| Sulfonated Hydrothermal Carbon (SHTC) | Oleic Acid, Methanol | >14.6:1 | 100 | - | 0.18 (11 min residence time) | >90 |

| Sulfuric Acid | Oleic Acid, Ethanol | - | - | - | - | - |

| Methane Sulfonic Acid | Myristic Acid, Sodium Hydroxyethyl Sulfonate | 1.2:1 | 160 | 2.5 | 4 | 68.7 |

This table presents data from related fatty acid esterification reactions as a proxy for the synthesis of the butyl oleate precursor.

Advanced Spectroscopic and Structural Elucidation of Butyl 18 Sulfooxyoctadec 9 Enoate

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

In the ¹H NMR spectrum of Butyl 18-sulfooxyoctadec-9-enoate, distinct signals would be expected for the protons of the butyl ester group, the long aliphatic chain, the olefinic protons at the C9-C10 double bond, and the methylene (B1212753) group adjacent to the sulfate (B86663). The protons of the terminal methyl group of the butyl ester would likely appear as a triplet at the most upfield region, around 0.9 ppm. organicchemistrydata.orgsigmaaldrich.com The methylene groups of the butyl chain would show characteristic multiplets in the range of 1.3-1.7 ppm, with the methylene group alpha to the ester oxygen appearing further downfield, around 4.0 ppm, due to the deshielding effect of the oxygen atom. orgchemboulder.com The olefinic protons at C9 and C10 would resonate in the region of 5.3-5.4 ppm, with their coupling constant providing information about the stereochemistry of the double bond. libretexts.org The methylene protons alpha to the ester carbonyl (at C2) would be expected around 2.2-2.3 ppm. orgchemboulder.com The methylene group at C18, being adjacent to the electron-withdrawing sulfate group, would be significantly deshielded and is predicted to appear downfield, likely in the range of 4.0-4.2 ppm. The long chain of methylene groups in the octadecenoate backbone would produce a large, overlapping signal around 1.2-1.4 ppm. organicchemistrydata.org

The ¹³C NMR spectrum would provide complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon of the ester (C1) would be the most downfield signal, typically in the range of 170-175 ppm. ucl.ac.ukoregonstate.edu The carbons of the double bond (C9 and C10) would appear in the olefinic region, around 120-135 ppm. libretexts.orgucl.ac.uk The carbon of the butyl group attached to the ester oxygen would be found around 64-65 ppm, while the other butyl carbons would be more upfield. oregonstate.edu The carbon atom at C18, bonded to the sulfate group, would also be shifted downfield to approximately 68-70 ppm. The remaining methylene carbons of the long aliphatic chain would resonate in the range of 20-35 ppm. ucl.ac.ukorganicchemistrydata.org

Predicted ¹H NMR Chemical Shifts for Butyl 18-sulfooxyoctadec-9-enoate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Butyl CH₃ | ~0.9 | Triplet |

| Butyl (CH₂)₂ | ~1.3-1.7 | Multiplet |

| Butyl O-CH₂ | ~4.0 | Triplet |

| C2-H₂ | ~2.2-2.3 | Triplet |

| C3-H₂ to C8-H₂ & C11-H₂ to C17-H₂ | ~1.2-1.4 | Multiplet |

| C9-H & C10-H | ~5.3-5.4 | Multiplet |

| C18-H₂ | ~4.0-4.2 | Triplet |

Predicted ¹³C NMR Chemical Shifts for Butyl 18-sulfooxyoctadec-9-enoate

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | ~170-175 |

| C9 & C10 (=CH) | ~120-135 |

| C18 (C-O-SO₃) | ~68-70 |

| Butyl O-CH₂ | ~64-65 |

| C2 to C8 & C11 to C17 | ~20-35 |

| Butyl CH₂ & CH₃ | ~13-30 |

Utilization of Advanced Mass Spectrometry (MS) Techniques for Isotopic Labeling and Molecular Mass Characterization

Advanced mass spectrometry techniques are crucial for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental composition (C₂₂H₄₂O₆S).

Electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation of Butyl 18-sulfooxyoctadec-9-enoate. The molecular ion peak, if observed, would be weak. libretexts.org Common fragmentation pathways would include the loss of the butyl group (M-57) and the butoxy group (M-73). nih.govccsenet.org Cleavage at the ester linkage could also result in ions corresponding to the acylium ion. ccsenet.org The long alkyl chain would be expected to produce a series of fragment ions separated by 14 Da, corresponding to the loss of successive CH₂ groups. libretexts.orgyoutube.com The presence of the double bond can direct fragmentation, leading to allylic cleavage. jove.comyoutube.com The sulfate group could be lost as SO₃ (80 Da) or HSO₄ (97 Da). nih.gov

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are softer ionization techniques that would be more likely to produce a prominent molecular ion, likely as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺), or as the deprotonated molecule ([M-H]⁻) in negative ion mode. researchgate.net Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would provide detailed information about the connectivity of the molecule by inducing and analyzing its fragmentation. Isotopic labeling, for instance, by using ¹⁸O in the ester or sulfate group, or deuterium (B1214612) in the butyl group, could be used to confirm the proposed fragmentation pathways. acs.orgacs.org

Predicted Mass Spectrometry Data for Butyl 18-sulfooxyoctadec-9-enoate

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M+H]⁺ | 435.27748 |

| [M+Na]⁺ | 457.25942 |

| [M-H]⁻ | 433.26292 |

| Loss of Butyl (C₄H₉) | M-57 |

| Loss of Butoxy (OC₄H₉) | M-73 |

| Loss of SO₃ | M-80 |

| Loss of HSO₄ | M-97 |

Interpretation of Vibrational Spectroscopy (Infrared, Raman) for Elucidating Specific Functional Group Environments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of Butyl 18-sulfooxyoctadec-9-enoate would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, expected in the region of 1735-1750 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of the C-O stretching vibrations of the ester would give rise to two or more bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com The C=C stretching vibration of the double bond would likely appear as a weak to medium band around 1640-1680 cm⁻¹. orgchemboulder.comlibretexts.org The =C-H stretching of the alkene would be observed just above 3000 cm⁻¹, while the C-H stretching of the aliphatic chains would appear just below 3000 cm⁻¹. spectroscopyonline.comlibretexts.org The sulfate group would exhibit strong characteristic absorptions for the S=O and S-O stretching vibrations. The asymmetric S=O stretch is typically found around 1210-1270 cm⁻¹, and the symmetric stretch is in the 1030-1080 cm⁻¹ range. nih.govprinceton.edu

Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, it is typically weaker in the Raman spectrum. Conversely, the C=C double bond, which can have a weak IR signal, often shows a strong Raman signal, making it a useful technique for confirming the presence of unsaturation. researchgate.net The symmetric vibrations of the sulfate group would also be expected to be strong in the Raman spectrum.

Predicted Vibrational Frequencies for Butyl 18-sulfooxyoctadec-9-enoate

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1735-1750 |

| Ester | C-O Stretch | 1000-1300 |

| Alkene | C=C Stretch | 1640-1680 |

| Alkene | =C-H Stretch | 3010-3100 |

| Aliphatic | C-H Stretch | 2850-2960 |

| Sulfate | S=O Asymmetric Stretch | 1210-1270 |

| Sulfate | S-O Symmetric Stretch | 1030-1080 |

Investigations Using X-ray Diffraction Techniques for Crystalline Forms or Derivatives

X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. For a long-chain molecule like Butyl 18-sulfooxyoctadec-9-enoate, obtaining a high-quality crystal could be challenging due to its conformational flexibility.

In the absence of a single crystal, X-ray powder diffraction (XRPD) could be used to characterize the solid-state properties of the material, such as its degree of crystallinity and the presence of different polymorphic forms.

Advanced Spectroscopic Methods for Probing Stereochemical Features

The primary stereochemical feature of Butyl 18-sulfooxyoctadec-9-enoate is the geometry of the C9-C10 double bond, which can exist as either a cis or trans isomer. Advanced NMR techniques, specifically the Nuclear Overhauser Effect (NOE), are instrumental in determining this stereochemistry.

A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be the method of choice. libretexts.orgnumberanalytics.com The NOE is a through-space interaction between protons that are in close proximity (typically within 5 Å). acdlabs.com In a NOESY spectrum, cross-peaks are observed between protons that are close to each other in space, regardless of whether they are connected through bonds.

For the trans isomer, a strong NOE would be expected between one of the olefinic protons and the protons on the adjacent methylene groups (C8 and C11). For the cis isomer, a strong NOE would be observed between the two olefinic protons (H9 and H10) themselves. youtube.comacs.org By analyzing the pattern of NOE cross-peaks, the cis or trans configuration of the double bond can be definitively assigned.

In addition to the double bond geometry, the long aliphatic chain possesses a degree of conformational freedom. While NMR in solution provides an average picture of the conformation, specialized solid-state NMR techniques could, in principle, provide insights into the conformational preferences in the solid state, which could then be correlated with data from X-ray diffraction.

Computational and Theoretical Investigations of Butyl 18 Sulfooxyoctadec 9 Enoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity. By solving approximations of the Schrödinger equation, DFT can provide insights into the distribution of electrons and the energies of molecular orbitals.

For Butyl 18-sulfooxyoctadec-9-enoate, DFT calculations could be employed to determine key electronic parameters. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Other electronic properties that can be calculated include the electrostatic potential (ESP) map, which reveals the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. Mulliken and Natural Bond Orbital (NBO) charge analyses can quantify the partial charges on each atom, offering a more detailed picture of the charge distribution. These calculations would highlight the reactive sites of Butyl 18-sulfooxyoctadec-9-enoate, such as the electron-rich oxygen atoms of the sulfate (B86663) and ester groups, and the double bond in the C18 chain.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Butyl 18-sulfooxyoctadec-9-enoate

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.8 D |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 0.9 eV |

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Dynamics Simulations to Model Butyl 18-sulfooxyoctadec-9-enoate Behavior in Diverse Solvation Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. google.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior in different environments, such as in various solvents. google.com

For an amphiphilic molecule like Butyl 18-sulfooxyoctadec-9-enoate, with its long hydrophobic alkyl chain and polar sulfate head group, MD simulations are particularly insightful. Simulations could be run to model its behavior in aqueous solution, in a non-polar organic solvent, and at an oil-water interface. In an aqueous environment, one would expect the sulfate groups to be solvated by water molecules, while the hydrophobic tails would tend to aggregate to minimize their contact with water, potentially forming micelles above a certain concentration. In a non-polar solvent, the reverse would be expected, with the butyl and octadecenyl chains interacting favorably with the solvent.

Key analyses from these simulations would include the radial distribution function (RDF) to understand the solvation shell structure around the sulfate group, and the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the conformational stability and flexibility of the molecule in different environments.

Table 2: Illustrative MD Simulation Parameters for Butyl 18-sulfooxyoctadec-9-enoate

| Parameter | Aqueous Simulation | Octanol Simulation |

| System Size | ~50,000 atoms | ~45,000 atoms |

| Simulation Time | 200 ns | 200 ns |

| Temperature | 300 K | 300 K |

| Pressure | 1 atm | 1 atm |

| Force Field | CHARMM36 | GROMOS54a7 |

This table is interactive. Users can sort the data by clicking on the column headers.

Detailed Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional shape or conformation of a molecule is critical to its function and interactions with other molecules. Butyl 18-sulfooxyoctadec-9-enoate has a high degree of conformational flexibility due to the numerous single bonds in its structure. A detailed conformational analysis would aim to identify the most stable, low-energy conformations of the molecule.

This can be achieved through systematic or stochastic conformational searches. In a systematic search, each rotatable bond is rotated by a specific increment, and the energy of each resulting conformation is calculated. In a stochastic search, methods like Monte Carlo simulations are used to randomly sample the conformational space. The resulting conformations are then minimized using quantum mechanical or molecular mechanics methods to find the local energy minima.

The energy landscape of Butyl 18-sulfooxyoctadec-9-enoate would likely show a number of low-energy conformers, with the extended, linear-like conformation being one of the most stable in a vacuum or non-polar solvent. In an aqueous environment, folded conformations that shield the hydrophobic tail from water may become more prevalent.

Table 3: Representative Low-Energy Conformers of Butyl 18-sulfooxyoctadec-9-enoate

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C8-C9-C10-C11) |

| 1 | 0.00 | 178.5° |

| 2 | 1.25 | 65.2° |

| 3 | 1.89 | -68.9° |

| 4 | 2.54 | 120.1° |

This table is interactive. Users can sort the data by clicking on the column headers.

Computational Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry can be used to predict various spectroscopic parameters, which can be invaluable in interpreting experimental spectra or in identifying the compound. For Butyl 18-sulfooxyoctadec-9-enoate, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

Using methods like Gauge-Independent Atomic Orbital (GIAO) in conjunction with DFT, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help in the assignment of peaks to specific atoms in the molecule.

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. The calculated frequencies would correspond to the various vibrational modes of the molecule, such as the C-H stretches of the alkyl chain, the C=O stretch of the ester group, and the S=O stretches of the sulfate group. These predictions can aid in the identification of the compound from an experimental IR spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbons in Butyl 18-sulfooxyoctadec-9-enoate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 173.5 |

| C9 (double bond) | 130.2 |

| C10 (double bond) | 129.8 |

| C18 (adjacent to sulfate) | 68.5 |

| O-CH₂ (butyl) | 64.7 |

| CH₃ (butyl) | 13.9 |

This table is interactive. Users can sort the data by clicking on the column headers.

In Silico Modeling of Molecular Interactions Involving Butyl 18-sulfooxyoctadec-9-enoate

In silico modeling, particularly molecular docking and molecular dynamics simulations, can be used to study the interactions of Butyl 18-sulfooxyoctadec-9-enoate with other molecules, such as proteins or other surfactants. nih.govnih.gov This is highly relevant for understanding its potential biological activity or its behavior in formulations.

Molecular docking could be used to predict the binding mode and affinity of Butyl 18-sulfooxyoctadec-9-enoate to a specific protein target. nih.gov This involves placing the flexible ligand into the binding site of a rigid receptor and scoring the different poses based on factors like intermolecular forces and shape complementarity. The results would indicate the most likely binding conformation and provide an estimate of the binding energy.

Following docking, MD simulations of the protein-ligand complex can provide insights into the stability of the binding and the nature of the interactions over time. These simulations can reveal the key amino acid residues involved in the interaction and the role of water molecules in mediating the binding. Such studies could, for example, explore how the sulfated fatty acid ester interacts with enzymes or receptor proteins.

Table 5: Illustrative Molecular Docking Results of Butyl 18-sulfooxyoctadec-9-enoate with a Hypothetical Protein Target

| Binding Mode | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -8.2 | Arg124, Lys98, Leu150 |

| 2 | -7.5 | Phe210, Trp115 |

| 3 | -7.1 | Arg124, Ser100 |

This table is interactive. Users can sort the data by clicking on the column headers.

Biochemical Interactions and Mechanistic Studies of Butyl 18 Sulfooxyoctadec 9 Enoate in Non Clinical Contexts

Characterization of Butyl 18-sulfooxyoctadec-9-enoate as a Biochemical Probe and Research Tool

No published studies were found that describe the use of Butyl 18-sulfooxyoctadec-9-enoate as a biochemical probe or research tool.

Elucidation of Enzymatic Transformations and Proposed Metabolic Pathways in In Vitro and In Situ Systems

There is no available research on the enzymatic transformations or metabolic pathways of Butyl 18-sulfooxyoctadec-9-enoate.

Analysis of Ester Hydrolysis Mechanisms

Specific mechanisms for the ester hydrolysis of Butyl 18-sulfooxyoctadec-9-enoate have not been investigated in the scientific literature.

Investigation of Sulfatase-Mediated Desulfation Processes

No studies concerning the sulfatase-mediated desulfation of Butyl 18-sulfooxyoctadec-9-enoate were identified.

Studies on Enzymatic Modifications of the Alkene Moiety

Research on the enzymatic modification of the alkene group within Butyl 18-sulfooxyoctadec-9-enoate is not present in the available literature.

Research on Interactions with Biological Macromolecules (Excluding Receptor Binding Affinity)

No information is available regarding the interaction of Butyl 18-sulfooxyoctadec-9-enoate with biological macromolecules, outside the context of receptor binding.

Examination of Membrane Interactions and Effects on Lipid Bilayer Dynamics

There are no studies that have examined the specific interactions of Butyl 18-sulfooxyoctadec-9-enoate with cell membranes or its effects on the dynamics of lipid bilayers.

Non-Specific Protein Binding Studies and Their Implications for In Vitro Research

There are no available studies that have investigated the non-specific binding of Butyl 18-sulfooxyoctadec-9-enoate to proteins. Research in this area would be crucial for understanding how this compound might behave in in vitro assays, as non-specific binding can significantly impact the interpretation of experimental results by reducing the effective concentration of the compound available to interact with its intended target. Without such studies, any in vitro research would need to incorporate rigorous controls to account for potential binding to proteins in the experimental system.

Investigation of Cellular Uptake and Distribution Mechanisms in Model Systems (Non-Clinical)

Similarly, the scientific literature contains no information on the mechanisms by which Butyl 18-sulfooxyoctadec-9-enoate may be taken up by cells or distributed within model biological systems. Understanding cellular uptake is a fundamental aspect of characterizing the biological activity of any compound. Such studies would typically involve the use of various cell lines and analytical techniques to determine whether the compound enters cells via passive diffusion, active transport, or other mechanisms. The absence of this data precludes any discussion of its potential intracellular targets or mechanisms of action.

Due to the lack of available research, no data tables or detailed research findings can be presented.

Research Applications of Butyl 18 Sulfooxyoctadec 9 Enoate in Advanced Materials and Catalysis

Academic Exploration in Surfactant Chemistry Research and Principles of Formulation

Butyl 18-sulfooxyoctadec-9-enoate is classified as an anionic surfactant, a class of molecules that reduce surface tension and are fundamental to a vast array of chemical formulations. wikipedia.org Research into its behavior, and that of similar sulfated fatty acid esters (SFEs), is crucial for understanding the principles of surfactant chemistry. researchgate.net The unique structure of Butyl 18-sulfooxyoctadec-9-enoate, combining a butyl ester group with a sulfated oleic acid backbone, makes it an interesting subject for academic study.

The performance of an anionic surfactant is dictated by properties such as its critical micelle concentration (CMC), Krafft point, and its ability to form stable emulsions. researchgate.netresearchgate.net The CMC is the concentration at which surfactant molecules self-assemble into micelles, a property fundamental to detergency and solubilization. The Krafft point is the temperature at which a surfactant's solubility becomes equal to its CMC. For related α-sulfo fatty methyl esters (α-MES), these properties are known to be influenced by the length of the alkyl chains in both the fatty acid and the ester group. researchgate.net Studies on these related compounds show that they possess favorable characteristics like high tolerance to hard water and low Krafft points, making them effective in a wide range of conditions. researchgate.net

Interaction studies involving the sodium salt of butyl oleate (B1233923) sulfate (B86663) have shown that it can significantly alter the surface tension of aqueous solutions and enhance the solubility of hydrophobic compounds, particularly when used with nonionic surfactants. smolecule.com Research on similar oleic acid-based surfactants demonstrates their potential in formulations for enhanced oil recovery by reducing interfacial tension between oil and water. researchgate.net The synthesis of such surfactants often involves the sulfonation of fatty acid esters, a process that introduces the polar sulfonate group responsible for their hydrophilic nature. e3s-conferences.orgsemanticscholar.org

Table 1: Comparative Physicochemical Properties of Related Anionic Surfactants

| Property | α-Sulfo Fatty Methyl Ester (C16-MES) | Linear Alkylbenzene Sulfonate (LAS) | Sodium Lauryl Sulfate (SLS) |

|---|---|---|---|

| Description | Anionic surfactant from vegetable oils. sci-hub.se | Workhorse anionic surfactant from petroleum. wikipedia.org | Common anionic surfactant. smolecule.com |

| Key Features | Excellent hard water stability, good biodegradability. researchgate.net | High foaming, excellent detergency. | Strong foaming agent, widely used in personal care. smolecule.com |

| Critical Micelle Concentration (CMC) | Relatively low, varies with chain length. researchgate.net | Varies with alkyl chain distribution. | ~8.2 mM |

| Biodegradability | Readily biodegradable. semanticscholar.org | Readily biodegradable (linear alkyl chain). | Readily biodegradable. |

This table presents typical data for classes of related surfactants to provide context for the potential properties of Butyl 18-sulfooxyoctadec-9-enoate.

Role in Polymer Synthesis and Modification as a Monomer or Additive for Research Materials

The presence of a double bond in the oleic acid backbone of Butyl 18-sulfooxyoctadec-9-enoate presents opportunities for its use as a monomer in polymer synthesis. Plant oil-based monomers are of significant academic interest for creating polymers from renewable resources. mdpi.com Research has shown that acrylic monomers derived from olive and soybean oils, which contain oleic acid, can be copolymerized with conventional monomers like styrene (B11656) or methyl methacrylate (B99206) via emulsion and miniemulsion polymerization. mdpi.com This process yields stable aqueous dispersions of polymer particles with sizes ranging from 40 to 210 nm. mdpi.com

In such systems, the double bonds within the fatty acid chains can remain unreacted during polymerization of the primary monomer, becoming pendant groups on the final polymer chain. mdpi.com These pendant double bonds can then be used for post-polymerization modification, allowing for cross-linking or the grafting of other molecules. Alternatively, the surfactant properties of Butyl 18-sulfooxyoctadec-9-enoate could allow it to act as a polymerizable surfactant (surfmer) in emulsion polymerization. A surfmer stabilizes the growing polymer particles and becomes covalently bound to them, which can enhance the stability of the final latex.

As an additive, its plasticizing properties, common to fatty acid esters, could be explored. wikipedia.org The incorporation of the flexible oleyl chain into a polymer matrix could modify its thermal and mechanical properties, such as lowering the glass transition temperature (Tg). mdpi.com

Fundamental Research in Emulsion and Dispersion Science Utilizing Butyl 18-sulfooxyoctadec-9-enoate

Emulsions and dispersions are thermodynamically unstable systems that require the presence of a stabilizing agent, such as a surfactant. Butyl 18-sulfooxyoctadec-9-enoate, with its amphiphilic structure, is theoretically well-suited for this role. The hydrophobic oleyl tail would orient into a non-polar phase (like oil), while the hydrophilic sulfonate head group would remain in the polar phase (like water), reducing the interfacial tension and preventing droplet coalescence. wikipedia.org

Fundamental research in this area would involve studying the efficiency of Butyl 18-sulfooxyoctadec-9-enoate in emulsifying various oil-in-water (o/w) and water-in-oil (w/o) systems. Key research parameters would include determining the droplet size distribution, emulsion stability over time, and the influence of environmental factors like pH and salinity. Studies on related sulfonated polyglycerol oleate surfactants have demonstrated their effectiveness as emulsifiers. e3s-conferences.org The unique structure of Butyl 18-sulfooxyoctadec-9-enoate, with its specific ester group and sulfonate position, would provide valuable data points for developing structure-property relationships in emulsion science. Research on the use of butyl oleate in emulsion polymerization of other monomers, such as butyl acrylate, has shown that the type of initiator (oil-soluble vs. water-soluble) significantly affects particle size and polymerization kinetics, highlighting the complex interplay of components in these systems. researchgate.net

Potential Catalytic Applications in Organic Synthesis, e.g., as a Ligand Component or Template

While the direct use of Butyl 18-sulfooxyoctadec-9-enoate as a ligand in catalysis is not widely documented, the broader class of sulfonated organic molecules has seen extensive use in catalytic research. Sulfonic acid groups are strongly acidic and have been incorporated into various materials to create solid acid catalysts. mdpi.comresearchgate.net For instance, sulfonated carbon-based materials, derived from sources like glucose, are effective catalysts for esterification reactions, such as the production of fatty acid methyl esters (FAME). proquest.com The catalytic activity in these systems is often correlated with the density of acid sites. proquest.com

The molecular structure of Butyl 18-sulfooxyoctadec-9-enoate could be leveraged in a few potential catalytic contexts for academic study:

Phase-Transfer Catalysis: Its surfactant properties could enable it to act as a phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases.

Template for Nanoparticle Synthesis: Surfactants are widely used as templates or capping agents in the synthesis of nanoparticles. nih.gov The surfactant molecules can form micelles that act as nano-reactors, controlling the size and shape of the resulting particles. The interaction of oleic acid and related amines with iron oxide nanoparticles has been studied to understand how surfactant concentration modifies particle morphology. nih.gov Butyl 18-sulfooxyoctadec-9-enoate could be investigated for its ability to template the synthesis of various metal or metal oxide nanoparticles.

Support for Catalyst Immobilization: The molecule could potentially be functionalized further and attached to a solid support. The long alkyl chain could act as a flexible linker, and the sulfonate group could be used as an anchor point for catalytically active metal centers.

Development of Novel Materials Incorporating Butyl 18-sulfooxyoctadec-9-enoate Derivatives for Academic Study

The chemical structure of Butyl 18-sulfooxyoctadec-9-enoate offers multiple handles for chemical modification, leading to the development of novel materials for academic investigation. The ester linkage, the double bond, and the sulfonate group are all sites for potential chemical reactions.

Academic research in this area could focus on:

Biolubricant Basestocks: Fatty acid esters are extensively researched as environmentally friendly alternatives to petroleum-based lubricants. researchgate.netdss.go.th The properties of Butyl 18-sulfooxyoctadec-9-enoate, such as its viscosity and thermal stability, could be compared to non-sulfonated analogues like butyl oleate. wikipedia.org Further chemical modification of the double bond, for example through epoxidation followed by ring-opening, can create more complex esters with enhanced lubricant properties. researchgate.netacs.org

Functional Surfactants: The oleic acid backbone can be modified to introduce additional functional groups. For example, epoxidation of the double bond and subsequent reactions can introduce hydroxyl or other polar groups, creating nonionic or zwitterionic surfactants with different properties. acs.org

Responsive Materials: The combination of a hydrophobic chain and a strongly ionic head group could be exploited to create materials that respond to external stimuli like ionic strength or electric fields.

Table 2: Potential Research Directions for Novel Materials

| Derivative Class | Synthetic Modification | Potential Application Area | Research Focus |

|---|---|---|---|

| Polyol Esters | Epoxidation of double bond, then ring-opening with polyols. researchgate.net | Biolubricants, hydraulic fluids. | Improving low-temperature properties and oxidative stability. |

| Oligomeric Surfactants | Ring-opening of the epoxide with polyethylene (B3416737) glycol (PEG). acs.org | Detergents, emulsifiers, wetting agents. | Tuning HLB value and studying self-assembly behavior. |

| Functional Polymers | Copolymerization with other vinyl monomers. mdpi.com | Coatings, adhesives, smart materials. | Creating functional surfaces and responsive hydrogels. |

| Organogels | Self-assembly in organic solvents. | Drug delivery, environmental remediation. | Understanding gelation mechanisms and controlled release. |

Environmental Fate and Ecotoxicological Research Perspectives on Butyl 18 Sulfooxyoctadec 9 Enoate

Investigation of Biodegradation Pathways in Diverse Environmental Systems (e.g., Microbial Degradation in Soil and Water)

The biodegradation of Butyl 18-sulfooxyoctadec-9-enoate is anticipated to proceed via pathways well-documented for other long-chain alkyl sulfate (B86663) surfactants. cleaninginstitute.org In both aquatic and terrestrial environments, the primary mechanism for the breakdown of such compounds is initiated by microbial activity. nih.govnih.gov

The principal biodegradation pathway for linear primary alkyl sulfates involves enzymatic hydrolysis of the sulfate ester bond by sulfatase enzymes, which are prevalent in various microbial communities. cleaninginstitute.orgnih.gov This initial step cleaves the molecule into an inorganic sulfate and the corresponding long-chain alcohol, in this case, butyl octadec-9-en-1-ol. Subsequently, the alcohol is oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then be further metabolized by the microbial cell through pathways such as β-oxidation. cleaninginstitute.org

In anaerobic environments, such as deep sediments or anoxic zones in wastewater treatment, the biodegradation of sulfate esters can still occur. nih.gov Sulfate-reducing bacteria can utilize the sulfate group as a terminal electron acceptor in their respiration, contributing to the breakdown of the molecule. nih.govresearchgate.net The presence of an ester linkage and a long unsaturated alkyl chain in Butyl 18-sulfooxyoctadec-9-enoate suggests that it would be susceptible to microbial degradation under both aerobic and anaerobic conditions. The rate of degradation, however, can be influenced by factors such as temperature, pH, and the specific microbial consortia present. journalarrb.com Generally, longer alkyl chains in surfactants are associated with higher rates of biodegradation. nm.gov

Table 1: Postulated Aerobic Biodegradation Pathway of Butyl 18-sulfooxyoctadec-9-enoate

| Step | Reaction | Enzyme Class (Postulated) | Intermediate/Product |

|---|---|---|---|

| 1 | Hydrolysis of sulfate ester | Sulfatase | Butyl octadec-9-en-1-ol + Inorganic Sulfate |

| 2 | Oxidation of alcohol | Alcohol Dehydrogenase | Butyl octadec-9-enal |

| 3 | Oxidation of aldehyde | Aldehyde Dehydrogenase | Butyl octadec-9-enoic acid |

Analysis of Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis) in Environmental Models

In addition to microbial action, abiotic processes can contribute to the transformation of Butyl 18-sulfooxyoctadec-9-enoate in the environment. The two primary abiotic degradation mechanisms relevant to this compound are hydrolysis and photolysis.

Hydrolysis: The ester linkage in Butyl 18-sulfooxyoctadec-9-enoate is susceptible to hydrolysis, a chemical reaction with water that would cleave the molecule into butanol and 18-sulfooxyoctadec-9-enoic acid. The rate of this reaction is pH-dependent, typically being faster under acidic or alkaline conditions compared to neutral pH. acs.org The sulfate ester bond itself can also undergo hydrolysis, although this is generally a slower process for alkyl sulfates compared to aryl sulfates. nih.govnih.gov The uncatalyzed hydrolysis of sulfate esters in solution is a known phenomenon. nih.gov

Photolysis: Photolysis, or degradation by sunlight, is another potential abiotic pathway. While some anionic surfactants can undergo photolytic degradation, it is generally considered a slow process. sciendo.com The presence of the double bond in the oleic acid backbone of Butyl 18-sulfooxyoctadec-9-enoate might make it more susceptible to photo-oxidation processes compared to fully saturated analogues. However, significant removal of the compound from the environment via photolysis alone is not expected to be a primary degradation route. sciendo.com

Modeling Environmental Distribution and Persistence in Academic Research Scenarios

The environmental distribution of Butyl 18-sulfooxyoctadec-9-enoate will be governed by its physicochemical properties, particularly its water solubility, octanol-water partition coefficient (Log Kow), and its tendency to adsorb to solids. As an anionic surfactant, it is expected to be water-soluble and have a relatively low sorption potential to soil and sediment compared to nonionic and cationic surfactants. nih.gov

Upon release into aquatic environments, the majority of the compound is likely to remain in the water column. nih.gov A portion may partition to suspended solids and eventually settle into the sediment. In terrestrial environments, if applied via sewage sludge, its mobility in soil would be influenced by soil organic matter content and pH. nm.gov

Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the environmental distribution. proquest.comrsc.org These models use molecular descriptors to estimate properties like Log Kow and soil adsorption coefficients (Koc). For anionic surfactants, these models can be complex due to the ionic nature of the headgroup. proquest.com The persistence of Butyl 18-sulfooxyoctadec-9-enoate in the environment is expected to be low to moderate due to its anticipated ready biodegradability. nih.govnih.gov

Table 2: Predicted Environmental Distribution Tendencies for Butyl 18-sulfooxyoctadec-9-enoate

| Environmental Compartment | Predicted Behavior | Rationale |

|---|---|---|

| Water | High concentration expected | Anionic nature leads to good water solubility. |

| Sediment | Low to moderate partitioning | Lower sorption tendency for anionic surfactants compared to other types. nih.gov |

| Soil | Moderate mobility | Mobility influenced by organic matter and pH; potential for leaching. |

Ecotoxicological Studies in Non-Vertebrate Model Organisms (e.g., Aquatic Invertebrates, Algae)

The ecotoxicity of anionic surfactants is well-documented for a range of non-vertebrate organisms, particularly aquatic invertebrates and algae, which are crucial components of aquatic ecosystems. researchgate.net The toxicity of these surfactants is primarily driven by the disruption of cell membranes.

For aquatic invertebrates like Daphnia magna, a standard model organism in ecotoxicology, anionic surfactants can cause acute toxicity, with effects on mobility and survival. nih.gov The toxicity of alkyl sulfates generally increases with the length of the alkyl chain. eosca.eu Given its C18 chain, Butyl 18-sulfooxyoctadec-9-enoate could be expected to exhibit significant toxicity to daphnids. Studies on similar ester sulfonates have been used to develop QSARs to predict their acute toxicity to Daphnia magna. nih.govnih.gov

Algae are also susceptible to the effects of anionic surfactants, which can inhibit growth and photosynthesis. nih.gov Studies on alkyl ethoxysulfates have shown a wide range of sensitivities among different algal species. nih.gov For instance, the 96-hour EC50 (the concentration causing a 50% effect) for an alkyl ethoxysulfate ranged from 4.68 mg/L for Dunaliella salina to 24.02 mg/L for Isochrysis galbana. nih.gov It is plausible that Butyl 18-sulfooxyoctadec-9-enoate would exhibit similar toxic effects on algal populations.

Table 3: Representative Ecotoxicity Data for Structurally Similar Anionic Surfactants

| Test Organism | Surfactant Type | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna | Ester Sulfonates | 48h EC50 | Varies based on log P | nih.gov |

| Artemia franciscana | Alkyl Ethoxysulfate | 48h LC50 | 38.30 | nih.gov |

| Isochrysis galbana (alga) | Alkyl Ethoxysulfate | 96h EC50 | 24.02 | nih.gov |

Assessment of Bioaccumulation Potential in Controlled Research Models

The bioaccumulation potential of a substance refers to its ability to be taken up by an organism and accumulate in its tissues to a concentration higher than in the surrounding environment. For surfactants, assessing bioaccumulation potential using standard methods like the octanol-water partition coefficient (Log Kow) is often unreliable due to their amphiphilic nature and tendency to form emulsions. eosca.eu

Direct measurement of the Bioconcentration Factor (BCF) in controlled laboratory studies with organisms like fish or aquatic invertebrates is a more reliable approach. eosca.eu For anionic surfactants, research has shown that the BCF generally increases with the length of the alkyl chain, indicating a higher potential for bioaccumulation with increasing hydrophobicity. eosca.euresearchgate.net

Given the long C18 alkyl chain of Butyl 18-sulfooxyoctadec-9-enoate, it would be predicted to have a moderate potential for bioaccumulation. However, this potential is likely to be mitigated by its ready metabolism by organisms. Studies with other long-chain surfactants in models such as Daphnia magna could provide a conservative estimate of its bioaccumulation risk. nih.gov It is important to note that even if a substance has a potential to bioaccumulate, rapid metabolism and depuration can prevent it from reaching harmful levels in organisms.

Table 4: Factors Influencing the Bioaccumulation Potential of Butyl 18-sulfooxyoctadec-9-enoate

| Factor | Influence on Bioaccumulation | Rationale |

|---|---|---|

| Long Alkyl Chain (C18) | Increases potential | Higher hydrophobicity leads to greater partitioning into lipid-rich tissues. eosca.eu |

| Sulfate and Ester Groups | Decreases potential | The hydrophilic headgroup increases water solubility and facilitates metabolism and excretion. |

Advanced Analytical Method Development for Butyl 18 Sulfooxyoctadec 9 Enoate in Complex Matrices

Development of High-Performance Chromatographic Separations (HPLC, GC) Coupled with Advanced Detectors

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are foundational techniques for the analysis of complex organic molecules like Butyl 18-sulfooxyoctadec-9-enoate. The development of methods for this compound focuses on optimizing separation efficiency and detection sensitivity.

For HPLC analysis, reversed-phase chromatography is a primary approach. The nonpolar octadecyl carbon chain of the molecule interacts with a C18 stationary phase, while the polar sulfate (B86663) group requires careful selection of the mobile phase to achieve optimal retention and peak shape. A typical mobile phase might consist of a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Advanced detectors are crucial for sensitive and selective analysis. High-resolution mass spectrometry (HRMS) coupled with HPLC provides not only retention time data but also accurate mass information, which is invaluable for confirming the identity of the analyte in complex samples. Charged Aerosol Detection (CAD) is another powerful detector for this non-volatile, semi-volatile compound, as it offers near-universal response for non-volatile analytes and is independent of their spectral properties.

Gas chromatography is less straightforward for the direct analysis of Butyl 18-sulfooxyoctadec-9-enoate due to its low volatility and thermal lability. Therefore, derivatization of the molecule to a more volatile and stable form would be a necessary step before GC analysis. The resulting derivative could then be separated on a suitable capillary column and detected using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.

Table 1: Hypothetical HPLC-HRMS Parameters for the Analysis of Butyl 18-sulfooxyoctadec-9-enoate

| Parameter | Setting |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | ZORBAX RRHD C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| HRMS Detector | Agilent 6545XT AdvanceBio LC/Q-TOF |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Mass Range | 100-1000 m/z |

| Data Acquisition | MS/MS |

Utilization of Electrophoretic Techniques for High-Resolution Separation and Characterization

Capillary electrophoresis (CE) offers a high-efficiency alternative for the separation of charged species like Butyl 18-sulfooxyoctadec-9-enoate. jst.go.jp The inherent negative charge of the sulfate group makes this compound an ideal candidate for CE analysis. jst.go.jp Separations in CE are based on the differential migration of analytes in an electric field, providing a different selectivity compared to chromatography. mit.edu

In a typical CE method, a fused-silica capillary is filled with a background electrolyte (BGE). The choice of BGE is critical for achieving good separation and can be optimized in terms of pH, ionic strength, and the inclusion of organic modifiers or additives. mit.edu For anionic surfactants like Butyl 18-sulfooxyoctadec-9-enoate, a BGE with a pH that ensures the sulfate group is fully ionized would be employed. jst.go.jp

Detection in CE can be accomplished using a diode array detector (DAD) if the analyte possesses a suitable chromophore. For compounds lacking a strong UV-Vis absorbance, indirect detection methods can be used. Coupling CE with a mass spectrometer (CE-MS) provides high sensitivity and specificity, making it a powerful tool for characterization. researchgate.net

Table 2: Illustrative Capillary Electrophoresis Parameters for Sulfated Fatty Acid Ester Analysis

| Parameter | Condition |

| CE System | Agilent 7100 Capillary Electrophoresis system or equivalent |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 20 mM phosphate (B84403) buffer at pH 7.5 with 15% acetonitrile |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | Diode Array Detector (DAD) at 200 nm or CE-MS |

Implementation of Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex molecules in challenging matrices. For Butyl 18-sulfooxyoctadec-9-enoate, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach. openpr.com

LC-MS/MS provides excellent selectivity and sensitivity by coupling the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer. In a typical LC-MS/MS experiment, the parent ion of Butyl 18-sulfooxyoctadec-9-enoate would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions would be detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach is highly specific and allows for quantification at very low levels.

While less common for this type of compound, gas chromatography-nuclear magnetic resonance (GC-NMR) spectroscopy is another advanced hyphenated technique. After suitable derivatization, GC-NMR could provide detailed structural information about the molecule, complementing the data obtained from mass spectrometry.

Development of Robust Quantitative Analytical Methods for Research Purity and Concentration Determination

The development of robust quantitative methods is essential for determining the purity of Butyl 18-sulfooxyoctadec-9-enoate standards and for measuring its concentration in research samples. Such methods must be validated to ensure their accuracy, precision, linearity, and sensitivity.

A quantitative HPLC-UV or HPLC-CAD method would typically involve the creation of a calibration curve using certified reference standards of known concentrations. The response of the detector is plotted against the concentration of the standards, and the concentration of the analyte in an unknown sample is determined by interpolation from this curve. The method's performance is assessed by parameters such as the coefficient of determination (R²) for the calibration curve, the limit of detection (LOD), and the limit of quantification (LOQ). Reproducibility is evaluated by analyzing the same sample multiple times and is often expressed as the relative standard deviation (RSD). jst.go.jp

Table 3: Representative Validation Parameters for a Quantitative HPLC Method

| Parameter | Target Value |

| Linearity (R²) | > 0.995 |

| Accuracy (% Recovery) | 90-110% |

| Precision (RSD) | < 5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |

Research into the Development of Chemical Sensors and Biosensors for Academic Applications

Research into chemical and biosensors for the detection of specific organic molecules like Butyl 18-sulfooxyoctadec-9-enoate is a growing field with significant potential for academic applications. mdpi.com These sensors aim to provide rapid, real-time, and often portable detection capabilities. openpr.com

Chemical sensors for sulfate-containing compounds could be based on various principles, including electrochemical or optical detection. scienoc.comresearchgate.net An electrochemical sensor might utilize an ion-selective electrode that responds to the sulfate group of the molecule. scienoc.com An optical sensor could employ a dye whose spectral properties change upon binding to the analyte. researchgate.net

Biosensors represent a more specific approach, utilizing biological recognition elements such as enzymes or antibodies. mdpi.com A hypothetical biosensor for Butyl 18-sulfooxyoctadec-9-enoate could involve immobilizing an enzyme that specifically interacts with the molecule onto a transducer. This interaction would then generate a measurable signal, such as a change in current, pH, or light emission. nih.govnih.gov The development of such biosensors is a complex process that involves identifying a suitable biological recognition element and integrating it with a signal transducer. nih.gov

Table 4: Comparison of Potential Sensor Technologies for Butyl 18-sulfooxyoctadec-9-enoate

| Sensor Type | Principle | Potential Advantages | Research Challenges |

| Electrochemical Sensor | Potentiometric or amperometric response to the sulfate group. scienoc.com | Low cost, portability. | Selectivity over other charged species. researchgate.net |

| Optical Sensor | Change in absorbance or fluorescence upon binding. researchgate.net | High sensitivity. | Development of a specific recognition element. |

| Biosensor | Specific binding to an immobilized biological molecule (e.g., enzyme). mdpi.comnih.gov | High specificity and sensitivity. nih.gov | Stability of the biological component, identification of a suitable recognition element. |

Structure Activity Relationship Sar and Structure Function Studies of Butyl 18 Sulfooxyoctadec 9 Enoate Analogues Non Clinical Focus

Elucidation of Specific Functional Groups' Contributions to Biochemical Interactions and Molecular Recognition

The sulfate (B86663) group (–OSO₃H) is a critical determinant of the molecule's polarity and its ability to engage in electrostatic interactions. As a strong anionic group, it can form salt bridges and hydrogen bonds with positively charged residues (e.g., arginine, lysine) on target proteins or other biological macromolecules. This interaction is often a primary anchor point for binding, orienting the rest of the molecule within a binding pocket. The high polarity of the sulfate group also significantly influences the compound's solubility in aqueous research media.

The butyl ester (–COOCH₂CH₂CH₂CH₃) provides a region of moderate lipophilicity, which can contribute to van der Waals interactions and hydrophobic contacts within a binding site. The length and branching of this alkyl ester can be systematically modified to probe the spatial and hydrophobic requirements of the binding pocket. For instance, replacing the butyl group with smaller (e.g., methyl, ethyl) or larger (e.g., hexyl, octyl) alkyl chains can reveal the optimal size for hydrophobic interactions.

Systematic modification of these functional groups and observation of the resulting changes in biochemical activity (e.g., enzyme inhibition, receptor binding) allow researchers to build a comprehensive SAR model. For example, the synthesis and evaluation of analogues where the sulfate group is replaced with a phosphate (B84403) or carboxylate group can elucidate the specific importance of the sulfate moiety for a particular interaction.

Impact of Alkyl Chain Length and Degree of Unsaturation on Molecular Properties Relevant to Research Applications

Alkyl Chain Length: The length of the carbon backbone directly correlates with the molecule's lipophilicity. Increasing the chain length generally leads to increased hydrophobic interactions with nonpolar regions of target molecules. However, this also tends to decrease aqueous solubility, which can be a limiting factor in certain experimental setups. A systematic series of analogues with varying chain lengths (e.g., C14, C16, C20) can be synthesized to determine the optimal balance between hydrophobic binding and solubility for a given research application.

Degree of Unsaturation: The introduction of one or more double bonds into the alkyl chain has several significant consequences. As mentioned, the geometry of the double bond (cis or trans) imposes conformational constraints, leading to a more defined molecular shape. An increase in the number of double bonds (e.g., dienes, trienes) can further rigidify the structure and alter its electronic properties. The position of the double bonds is also critical, as it can influence the molecule's ability to adopt a specific conformation required for binding.

The interplay between alkyl chain length and unsaturation is a powerful tool for probing the topology of binding sites. For instance, if a shorter, more saturated analogue exhibits higher activity, it might suggest that the binding pocket is compact and predominantly hydrophobic. Conversely, if a longer, more unsaturated analogue is more potent, it could indicate a larger, more flexible binding site with specific geometric requirements.

| Analogue Feature | Impact on Molecular Properties | Relevance to Research Applications |

| Shorter Alkyl Chain | Increased aqueous solubility, decreased lipophilicity, increased flexibility | Useful for targeting polar binding sites or when high aqueous concentrations are required. |

| Longer Alkyl Chain | Decreased aqueous solubility, increased lipophilicity, potential for stronger hydrophobic interactions | Ideal for probing deep, nonpolar binding pockets. |

| Saturated Alkyl Chain | High conformational flexibility | Allows for adaptation to various binding site shapes. |

| Unsaturated Alkyl Chain (cis) | Introduces a kink in the chain, reducing flexibility | Can provide a better fit for specific, pre-organized binding sites. |

| Unsaturated Alkyl Chain (trans) | More linear and rigid than the cis isomer | Useful for probing binding channels or elongated pockets. |

| Multiple Double Bonds | Increased rigidity, altered electronic properties | Can enhance binding affinity and specificity through more defined conformational preferences. |

Investigation of Stereochemical Influences on Molecular Reactivity and Intermolecular Interactions

Stereochemistry plays a paramount role in the biological activity of chiral molecules, and Butyl 18-sulfooxyoctadec-9-enoate is no exception if chiral centers are present or introduced. The three-dimensional arrangement of atoms in a molecule can dramatically affect its ability to interact with chiral biological macromolecules, such as enzymes and receptors, which themselves possess specific stereochemical configurations.

The C9 double bond can exist as either the cis or trans isomer, which are diastereomers with distinct shapes. The cis isomer will have a "kinked" conformation, while the trans isomer will be more linear. This difference in shape can lead to significant variations in how the molecule fits into a binding site. One isomer may bind with high affinity, while the other may not bind at all, a phenomenon known as stereoselectivity.

Furthermore, if additional chiral centers are introduced into the molecule, for example, through hydroxylation of the alkyl chain, the resulting enantiomers or diastereomers can exhibit different biological activities. The separation and individual testing of these stereoisomers are crucial for a complete understanding of the SAR.

Investigating the stereochemical influences on molecular reactivity involves synthesizing and evaluating stereochemically pure analogues. This allows researchers to determine the absolute stereochemical requirements for a particular biochemical interaction. Such studies are fundamental to understanding the precise nature of the molecular recognition events that underpin the compound's activity as a research tool.

Principles for Rational Design and Modulation of Butyl 18-sulfooxyoctadec-9-enoate Activity as a Research Tool

The insights gained from SAR and structure-function studies form the basis for the rational design of novel Butyl 18-sulfooxyoctadec-9-enoate analogues with tailored activities. The goal is to create chemical probes that are potent, selective, and well-suited for specific research questions.

The principles for rational design include:

Target-Focused Modifications: Based on a hypothesized or known binding site, modifications are made to optimize interactions. For example, if the binding site is known to have a deep hydrophobic pocket, analogues with longer alkyl chains may be designed. If a specific hydrogen bond is thought to be important, functional groups capable of forming such bonds can be incorporated.

Bioisosteric Replacements: Functional groups can be replaced with other groups that have similar steric and electronic properties (bioisosteres) but may offer advantages in terms of synthesis, stability, or selectivity. For instance, the sulfate group could be replaced with a sulfonamide or a phosphonate (B1237965) to probe the importance of the negative charge and its geometry.

Conformational Restriction: Introducing cyclic structures or additional double bonds can rigidify the molecule, reducing the entropic penalty of binding and potentially increasing affinity and selectivity.

Solubility Enhancement/Modulation: The aqueous solubility of the analogues can be fine-tuned by modifying the polar and nonpolar portions of the molecule to ensure suitability for various experimental conditions.

By systematically applying these principles, researchers can develop a library of Butyl 18-sulfooxyoctadec-9-enoate analogues that serve as a powerful toolkit for exploring biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Purely Academic and Non-Clinical Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of Butyl 18-sulfooxyoctadec-9-enoate research, QSAR can be a valuable tool for predicting the activity of novel analogues and for gaining a deeper understanding of the physicochemical properties that drive activity.

The process of QSAR modeling typically involves the following steps:

Data Set Assembly: A series of Butyl 18-sulfooxyoctadec-9-enoate analogues with experimentally determined activities (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it can be used to:

Predict the activity of virtual or yet-to-be-synthesized analogues, helping to prioritize synthetic efforts.

Identify the most important molecular descriptors for activity, providing insights into the mechanism of action.

Guide the rational design of new analogues with enhanced potency or other desirable properties.

Future Directions and Emerging Research Avenues for Butyl 18 Sulfooxyoctadec 9 Enoate

Integration with Systems Biology Approaches for Comprehensive Biological Understanding (Non-Clinical)

The intricate nature of biological systems necessitates a holistic approach to understanding the functional roles of individual molecules like Butyl 18-sulfooxyoctadec-9-enoate. Systems biology, with its focus on the complex interactions within biological systems, offers a powerful framework for elucidating the compound's broader physiological significance. By integrating experimental data with computational modeling, researchers can move beyond a one-dimensional view of the molecule's activity.

Future research will likely involve the development of detailed metabolic network models that incorporate the synthesis and degradation pathways of Butyl 18-sulfooxyoctadec-9-enoate. These models, when combined with high-throughput experimental data, can predict how perturbations in the levels of this compound might affect other cellular processes. This approach could reveal previously unknown connections and functional modules where this sulfated lipid plays a critical role.

Applications in Omics Technologies, Particularly in Lipidomics Research

The advent of "omics" technologies has revolutionized biological research, and lipidomics, the large-scale study of lipids, is particularly relevant for understanding Butyl 18-sulfooxyoctadec-9-enoate. As a sulfated fatty acid, this compound is part of the broader lipidome, and its quantification and characterization are crucial for a complete picture of cellular lipid metabolism.